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molecular formula C13H12N2O3 B8718579 2-Propenoic acid, 3-[4-(acetylamino)phenyl]-2-cyano-, methyl ester CAS No. 110233-69-7

2-Propenoic acid, 3-[4-(acetylamino)phenyl]-2-cyano-, methyl ester

Cat. No. B8718579
M. Wt: 244.25 g/mol
InChI Key: ZZKGGAYDHNIOPZ-UHFFFAOYSA-N
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Patent
US04661566

Procedure details

A mixture of p-acetamidobenzaldehyde (4.08 g, 0.025 m), methyl cyanoacetate (2.50 g, 0.026 m), methanol (75 ml) and piperidine (10 drops) is heated and stirred at reflux for 0.5 hour. The reaction mixture is cooled and the pale yellow solid collected by filtration and dried in air. Recrystallization of the product from 50/50 isopropanol/toluene (by volume) gives 4.5 g of pure UV absorber product by mass spectrum analysis which has an absorption maximum at 346 nm in methylene chloride.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])#[N:14].CO>N1CCCCC1.C(Cl)Cl>[C:13]([C:15](=[CH:9][C:8]1[CH:11]=[CH:12][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=O)C=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the pale yellow solid collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product from 50/50 isopropanol/toluene (by volume)
CUSTOM
Type
CUSTOM
Details
gives 4.5 g of pure UV absorber product by mass spectrum analysis which

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OC)=CC1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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